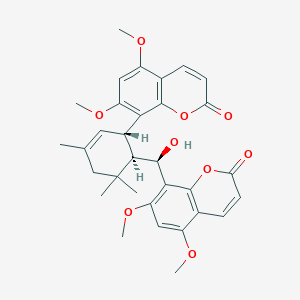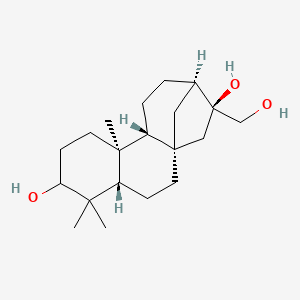
Toddaloside
描述
科学研究应用
Toddalosin has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Toddalosin is a naturally occurring cardiac glycoside (CG) that has been approved for clinical use in the treatment of heart failure . It is also known for its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
Result of Action
The result of Toddalosin’s action is primarily observed in its anticancer effects on non-small cell lung cancer cells (NSCLC) . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of toddalosin involves the extraction from the stems of Toddalia asiatica. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques such as column chromatography to isolate toddalosin.
Purification: Further purification is achieved using recrystallization or high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production methods for toddalosin are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up with appropriate modifications to equipment and solvent volumes.
化学反应分析
Types of Reactions: Toddalosin undergoes various chemical reactions, including:
Oxidation: Toddalosin can be oxidized to form quinones.
Reduction: Reduction reactions can convert toddalosin into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the toddalosin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro toddalosin.
Substitution: Halogenated or nitrated toddalosin derivatives.
相似化合物的比较
Toddalolactone: Another compound isolated from Toddalia asiatica with similar biological activities.
Ulopterol: A compound from Coleonema album with comparable structural features and biological properties.
Uniqueness: Toddalosin is unique due to its specific biscoumarin structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIERORKAMAIV-FWEOMDSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Toddalosin and where is it found?
A1: Toddalosin is a biscoumarin, a type of natural product characterized by a dimeric structure of two coumarin units. [, , ] It was first isolated from the root bark of the Toddalia asiatica plant, also known as T. aculeata. [] This plant has a history of use in traditional medicine. []
Q2: What is the structural characterization of Toddalosin?
A2: While the provided abstracts do not specify the molecular formula or weight of Toddalosin, they do mention that its structure was elucidated using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, revealing the arrangement of atoms and bonds. Further research in chemical databases or publications focusing on natural product chemistry would be needed to obtain the molecular formula, weight, and spectroscopic data (NMR, IR, Mass Spectrometry) of Toddalosin.
Q3: What other compounds are found alongside Toddalosin in Toddalia asiatica?
A3: Research indicates that Toddalia asiatica contains a rich profile of chemical compounds beyond Toddalosin. These include other coumarins like toddaculin, coumurrayin, toddanone, and toddasin, as well as alkaloids such as chelerythrine and skimmianine. [, ] The presence of these diverse compounds highlights the potential of Toddalia asiatica as a source of bioactive molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)



![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)
